(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one

chiral building block asymmetric synthesis stereochemical purity

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one (CAS 175232-04-9) is a trans-fused, saturated benzoxazinone building block characterized by a defined (4aS,8aS) stereochemistry, molecular weight of 169.22 g/mol, formula C9H15NO2, polar surface area (PSA) of 29.54 Ų, and a calculated LogP of 0.72. The compound belongs to the hexahydrobenzo[b][1,4]oxazin-3-one class and is primarily employed as a synthetic intermediate or scaffold in medicinal chemistry programs.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68184
CAS No. 175232-04-9
Cat. No. B1149339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one
CAS175232-04-9
Molecular FormulaC9H16ClNO2
Molecular Weight205.68184
Structural Identifiers
SMILESCN1C2CCCCC2OCC1=O
InChIInChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one (CAS 175232-04-9): Sourcing Guide for Chiral Building Blocks in Medicinal Chemistry


(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one (CAS 175232-04-9) is a trans-fused, saturated benzoxazinone building block characterized by a defined (4aS,8aS) stereochemistry, molecular weight of 169.22 g/mol, formula C9H15NO2, polar surface area (PSA) of 29.54 Ų, and a calculated LogP of 0.72 . The compound belongs to the hexahydrobenzo[b][1,4]oxazin-3-one class and is primarily employed as a synthetic intermediate or scaffold in medicinal chemistry programs. Its saturated bicyclic framework distinguishes it from aromatic benzoxazinone analogs, offering distinct conformational properties and physicochemical profiles that influence downstream synthetic utility and biological screening outcomes .

Why Generic Substitution of (4aS,8aS)-4-Methylhexahydrobenzo[b][1,4]oxazin-3-one Fails: Stereochemical Identity and Physicochemical Distinctions


Substitution of CAS 175232-04-9 with in-class analogs is problematic due to unresolved stereochemistry, differences in salt form, and variable saturation states that directly affect synthetic efficiency and biological readouts. This compound is defined as the (4aS,8aS) stereoisomer with a molecular weight of 169.22 ; however, the same CAS number is also used by some suppliers for the (4aR,8aR) enantiomer (FW 169.23, purity 97%) . The free base differs from the hydrochloride salt (CAS 1439806-77-5, MW 205.68) in solubility and handling properties . Furthermore, the saturated hexahydro scaffold contrasts with the aromatic 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6, MW 149.15, mp 173-175°C) . These distinctions—stereochemistry, salt form, and saturation—can lead to divergent outcomes in asymmetric synthesis, salt metathesis, and biological target engagement.

Quantitative Differentiation of (4aS,8aS)-4-Methylhexahydrobenzo[b][1,4]oxazin-3-one Against Closest Analogs and Alternatives


Stereochemical Identity: (4aS,8aS) Enantiomer vs. (4aR,8aR) Enantiomer and Racemic Mixtures

The target compound is explicitly defined as the (4aS,8aS) stereoisomer by ChemSrc, with a molecular formula of C9H15NO2 and molecular weight of 169.22100 . In contrast, AChemBlock lists the same CAS 175232-04-9 as the (4aR,8aR) enantiomer with a purity of 97% and a formula weight of 169.23 . This discrepancy highlights the stereochemical ambiguity inherent to CAS 175232-04-9: the CAS number alone does not distinguish between the (4aS,8aS) and (4aR,8aR) enantiomers, necessitating explicit stereochemical verification upon procurement. The optical rotation or chiral chromatographic purity is not currently reported in public databases, meaning that confirmation by the end user is required before use in enantioselective synthesis.

chiral building block asymmetric synthesis stereochemical purity

Free Base vs. Hydrochloride Salt: Molecular Weight and Handling Characteristics

The target compound is the free base form with a molecular weight of 169.22 g/mol and formula C9H15NO2 . The corresponding hydrochloride salt (CAS 1439806-77-5) has a molecular weight of 205.68 g/mol and formula C9H16ClNO2 . The free base is offered at a minimum purity of 95% (CymitQuimica) and up to NLT 98% (MolCore) , while the hydrochloride salt is available at 98% purity . The lower molecular weight and absence of counterion in the free base make it directly suitable for reactions requiring nucleophilic amine participation, whereas the hydrochloride salt requires a neutralization step prior to use in such transformations.

free base hydrochloride salt solubility synthetic intermediate

Saturated Hexahydro Scaffold vs. Aromatic Benzoxazinone: Conformational Flexibility and Solubility

The target compound possesses a fully saturated hexahydrobenzo ring system (C9H15NO2, MW 169.22), in contrast to the aromatic analog 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6, C8H7NO2, MW 149.15), which is a solid with a melting point of 173-175°C . While the melting point of the saturated compound is not reported in public databases, the absence of a reported melting point and its classification as a 'building block' shipped at room temperature suggest it may be a liquid or low-melting solid, indicating different physical handling characteristics. The saturated scaffold introduces sp3-hybridized carbons, increasing three-dimensionality and the fraction of sp3 centers (Fsp3), a parameter positively correlated with clinical success in fragment-based drug discovery. The aromatic analog, by contrast, is planar and has been used as a starting material for antifungal and anti-Candida agents [1].

saturated scaffold conformational flexibility sp3-rich fragment-based drug design

N-Methyl Substitution vs. Des-Methyl Analog: Impact on Hydrogen Bonding and Steric Profile

The target compound bears an N-methyl substituent at the oxazinone nitrogen (CN1C(=O)CO[C@@H]2CCCC[C@H]21 per AChemBlock SMILES) , distinguishing it from the des-methyl analog hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 127958-64-9, C8H13NO2, MW 155.19) . The N-methyl group eliminates the possibility of hydrogen bond donation at the amide nitrogen, alters the electronic character of the lactam carbonyl, and introduces steric bulk. The calculated LogP of the methylated compound is 0.72 , while the des-methyl analog is expected to have a lower LogP due to the presence of a free NH (no published value available). Both compounds are offered at NLT 98% purity by MolCore , but the N-methylated variant may exhibit different reactivity in alkylation, acylation, or metal-catalyzed coupling reactions.

N-methylation hydrogen bonding steric effects structure-activity relationship

Purity Tiering: NLT 98% Pharmaceutical-Grade vs. Standard 95%-97% Research-Grade Supply

A clear differentiation in commercial purity specifications exists across suppliers for CAS 175232-04-9. MolCore provides the compound at NLT 98% purity under ISO-certified quality systems, marketed as suitable for global pharmaceutical R&D and quality control applications . CymitQuimica offers a minimum purity of 95% , while AChemBlock lists 97% purity for the (4aR,8aR) enantiomer . For the hydrochloride salt (CAS 1439806-77-5), Leyan provides 98% purity , and Combi-Blocks offers 95% purity . The NLT 98% specification with ISO certification represents the highest documented purity tier for this compound class, reducing the risk of impurity-driven off-target effects in biological assays and ensuring batch-to-batch consistency for reproducible SAR studies.

purity specification pharmaceutical R&D quality control ISO certification

Synthetic Accessibility: Established Route via trans-2-Azidocyclohexanol for Analog Generation

A documented synthetic route for trans-octahydro-2H-1,4-benzoxazin-3-one and its 2-alkyl derivatives uses trans-2-azidocyclohexanol and α-haloacids as starting materials . The target compound, as the 4-methyl derivative, is accessible via this methodology when using an appropriate α-haloacetic acid derivative. The key intermediate trans-2-azidocyclohexanol can be obtained with >99% enantiomeric excess via lipase-catalyzed kinetic resolution [1], providing a route to enantiomerically pure benzoxazinones. This synthetic accessibility contrasts with more highly substituted benzoxazinone analogs that require multi-step protection/deprotection sequences or transition-metal-catalyzed cyclizations, making the target compound a synthetically economical choice for scaffold diversification.

synthetic route trans-2-azidocyclohexanol building block analog synthesis

Recommended Application Scenarios for (4aS,8aS)-4-Methylhexahydrobenzo[b][1,4]oxazin-3-one Based on Quantified Differentiation


Enantioselective Synthesis Requiring Defined (4aS,8aS) Stereochemistry

For asymmetric synthetic routes where the configuration of the fused ring junction dictates the stereochemical outcome of downstream transformations, the (4aS,8aS) configuration must be explicitly verified prior to use, as the same CAS 175232-04-9 is also assigned to the (4aR,8aR) enantiomer by some suppliers . Researchers should request a Certificate of Analysis specifying optical rotation or chiral HPLC purity. The established synthetic route via enantioenriched trans-2-azidocyclohexanol (>99% ee) provides a reliable pathway to access stereochemically defined material .

Fragment-Based Drug Discovery Leveraging sp3-Rich Saturated Scaffolds

The fully saturated hexahydrobenzo ring system of this compound provides a higher fraction of sp3-hybridized carbons (Fsp3 ≈ 0.78) compared to the planar aromatic 2H-1,4-benzoxazin-3(4H)-one (Fsp3 = 0, mp 173-175°C) . This three-dimensionality is associated with improved clinical developability metrics, making the saturated scaffold a strategic choice for fragment library construction or scaffold-hopping campaigns targeting challenging protein-protein interactions.

Pharmaceutical Lead Optimization Requiring N-Methylated Scaffolds

When an SAR program demands elimination of the amide NH hydrogen bond donor to improve membrane permeability or reduce metabolic N-dealkylation, the N-methyl substitution present in this compound (LogP 0.72) offers a directly applicable scaffold . The des-methyl analog (CAS 127958-64-9, MW 155.19) retains the NH moiety and would require a separate methylation step, adding synthetic complexity .

High-Purity Intermediate for GMP/ISO-Regulated Pharmaceutical Development

For programs transitioning from discovery to preclinical development, the NLT 98% purity specification with ISO certification offered by MolCore for CAS 175232-04-9 provides the highest documented quality tier . This exceeds the minimum 95% purity specification from other suppliers and is appropriate for pharmacological studies where impurity profiles must be controlled and documented under quality management systems.

Quote Request

Request a Quote for (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.